3-Ethoxy-2,4,5-trifluorobenzoic acid

Overview

Description

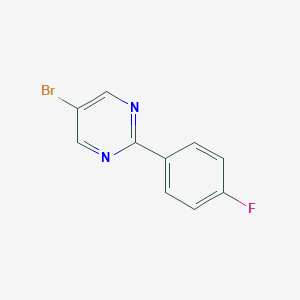

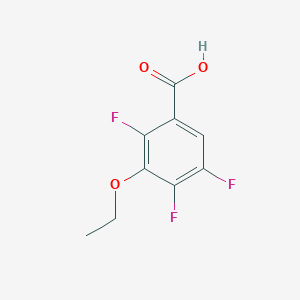

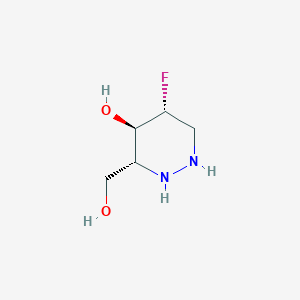

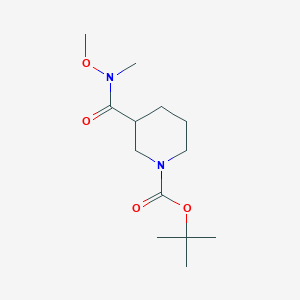

3-Ethoxy-2,4,5-trifluorobenzoic acid is a chemical compound with the CAS Number: 169507-61-3 . It has a molecular weight of 220.15 and its IUPAC name is 3-ethoxy-2,4,5-trifluorobenzoic acid .

Synthesis Analysis

The synthesis of 2,4,5-trifluorobenzoic acid, a related compound, has been improved through a combination of selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro-N-methylphthalimide, leading to 3,5,6-trifluorophthalic acid . Another method involves the use of a composed T-micromixer and tube microreactor which facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,4,5-trifluorobenzoic acid can be represented by the InChI code: 1S/C9H7F3O3/c1-2-15-8-6(11)4(9(13)14)3-5(10)7(8)12/h3H,2H2,1H3,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,4,5-trifluorobenzoic acid include a Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide, producing 2,4,5-trifluorophenylmagnesium bromide . This is followed by a gas-liquid reaction of the resultant Grignard reagent with CO2 under atmospheric pressure .Physical And Chemical Properties Analysis

3-Ethoxy-2,4,5-trifluorobenzoic acid is a powder with a melting point of 97-98°C . and is stored at room temperature .Scientific Research Applications

Organic Synthesis

“3-Ethoxy-2,4,5-trifluorobenzoic acid” is often used as a building block in organic synthesis . The presence of the ethoxy group and the trifluorobenzoic acid moiety allows for a variety of reactions to be carried out, making it a versatile reagent in the synthesis of complex organic molecules .

Transient Directing Group in Catalytic C-H Activation

This compound finds its application as a transient directing group in transition metal catalysed C-H activation reactions . The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions .

Improvement of Drug Solubility and Permeability

A salt of “3-Ethoxy-2,4,5-trifluorobenzoic acid” has been shown to improve the solubility and permeability of naftopidil, a drug used in the treatment of benign prostatic hyperplasia .

Synthesis of Anticancer Drugs

“3-Ethoxy-2,4,5-trifluorobenzoic acid” is also used as a synthetic building block for dibenzoate esters type anticancer drugs . These drugs have shown promise in preclinical studies, and the use of this compound in their synthesis is an active area of research .

Quinolone Antibacterial Intermediate

“2,4,5-Trifluorobenzoic acid”, a compound similar to “3-Ethoxy-2,4,5-trifluorobenzoic acid”, is an important quinolone antibacterial intermediate . It’s plausible that “3-Ethoxy-2,4,5-trifluorobenzoic acid” could have similar applications in the synthesis of quinolone antibiotics .

Preparation of 5-fluoro-2-methoxy-4-methylaminbenzamide

“2,4,5-Trifluorobenzoic acid” has been used in the preparation of 5-fluoro-2-methoxy-4-methylaminbenzamide . Given the structural similarity, “3-Ethoxy-2,4,5-trifluorobenzoic acid” might also be used in similar synthetic routes .

Mechanism of Action

Target of Action

It’s structurally similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is used to synthesize other compounds , suggesting that it may interact with various biological targets.

Mode of Action

The fluorine atoms in the compound could potentially enhance its binding affinity to its targets, as fluorine is known to form strong bonds with other atoms .

Biochemical Pathways

It’s structurally similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is used in the synthesis of other compounds , suggesting that it may be involved in various biochemical reactions.

Pharmacokinetics

The presence of the ethoxy group could potentially enhance its solubility, thereby influencing its absorption and distribution .

Result of Action

The presence of fluorine atoms could potentially enhance its reactivity, leading to various molecular and cellular effects .

Action Environment

It’s structurally similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is recommended to be stored in a well-ventilated place , suggesting that environmental conditions such as temperature and humidity could potentially influence its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-ethoxy-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-2-15-8-6(11)4(9(13)14)3-5(10)7(8)12/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAPHOPNZQFBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442773 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2,4,5-trifluorobenzoic acid | |

CAS RN |

169507-61-3 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)